

## **AZD2066 Hydrate: A Technical Literature Review**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD 2066 hydrate

Cat. No.: B11933005

Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD2066 is a selective, orally bioavailable, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a NAM, AZD2066 does not directly compete with the endogenous ligand glutamate but instead binds to a distinct allosteric site on the receptor, modulating its response to glutamate. This mechanism offers the potential for a more nuanced and safer pharmacological profile compared to orthosteric antagonists. The "hydrate" designation suggests that the compound exists in a crystalline form with associated water molecules, a common characteristic of many pharmaceutical compounds that can influence their stability and formulation properties.

This technical guide provides a comprehensive review of the available scientific literature on AZD2066 hydrate, focusing on its pharmacological properties, clinical and preclinical data, and the signaling pathways it modulates.

# Core Mechanism of Action: mGluR5 Negative Allosteric Modulation

AZD2066 exerts its pharmacological effects by negatively modulating the activity of the mGluR5 receptor. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium



(Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade plays a crucial role in modulating synaptic plasticity and neuronal excitability.

By binding to an allosteric site on the mGluR5 receptor, AZD2066 reduces the receptor's response to glutamate, thereby dampening this downstream signaling. This modulation of glutamatergic neurotransmission is the basis for its investigation in various neurological and psychiatric disorders.



#### Click to download full resolution via product page

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of AZD2066.

## Physicochemical Properties of AZD2066 Hydrate

Detailed physicochemical data for AZD2066 hydrate is not extensively reported in the peer-reviewed literature. However, information from chemical suppliers suggests the following:

| Property          | Value               |  |
|-------------------|---------------------|--|
| Molecular Formula | C19H16ClN5O2 • xH2O |  |
| Appearance        | Solid               |  |

Note: The exact degree of hydration (x) may vary.

# Preclinical Pharmacology Discriminative Effects in Rats



A study by Swedberg et al. characterized the discriminative stimulus effects of AZD2066 in rats. This type of study assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.

#### Experimental Protocol:

- Subjects: Male Wistar rats.
- Training: Rats were trained to discriminate the mGluR5 antagonist MTEP from vehicle in a two-lever drug discrimination task.
- Testing: Once trained, the rats were tested with various doses of AZD2066, as well as other psychoactive compounds, to see if they generalized the discriminative stimulus effects of MTEP.

#### **Key Findings:**

- AZD2066 fully substituted for the discriminative stimulus effects of MTEP, indicating that it
  produces similar subjective effects.
- The effects were dose-dependent.
- This suggests that the psychoactive effects of AZD2066 are mediated by its action as an mGluR5 antagonist.

**Caption:** Experimental workflow for the rat drug discrimination study.

## **Clinical Studies**

# Phase I Study in Healthy Volunteers for Gastroesophageal Reflux Disease (GERD)

A randomized, double-blind, placebo-controlled, crossover study was conducted by Rohof et al. to evaluate the effect of single doses of AZD2066 on transient lower esophageal sphincter relaxations (TLESRs) and reflux episodes in healthy male volunteers.[1][2]

#### Experimental Protocol:



- Participants: Healthy male volunteers.
- Design: The study was conducted in two parts. In Part A, subjects received a single dose of AZD2066 (13 mg) and placebo. In Part B, subjects received single doses of AZD2066 (2 mg and 6 mg) and placebo.
- Assessments: Postprandial esophageal manometry and pH-impedance monitoring were performed to measure the number of TLESRs and reflux episodes. Safety and tolerability were also assessed.

#### Quantitative Results:

| Parameter                        | AZD2066 2 mg | AZD2066 6 mg | AZD2066 13<br>mg | Placebo |
|----------------------------------|--------------|--------------|------------------|---------|
| Reduction in TLESRs (%)          | Not reported | Not reported | 27% (p=0.02)     | -       |
| Reduction in Reflux Episodes (%) | Not reported | Not reported | 51% (p=0.01)     | -       |

#### Safety and Tolerability:

- The most common adverse events were related to the central nervous system, including dizziness and disturbance in attention, particularly at the 13 mg dose.[1]
- Adverse events were generally mild to moderate in intensity and transient.
- No serious adverse events were reported.[1]

## Phase IIa Study in Major Depressive Disorder (MDD)

A Phase IIa, multi-center, randomized, double-blind, placebo-controlled study (NCT01145755) was conducted to evaluate the efficacy and safety of AZD2066 in patients with MDD.

#### Experimental Protocol:



- Participants: Patients diagnosed with Major Depressive Disorder.
- Intervention: Patients received AZD2066, placebo, or an active comparator over a specified treatment period.
- Primary Outcome: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

#### **Key Findings:**

 The study did not meet its primary endpoint, as AZD2066 did not demonstrate a statistically significant separation from placebo in reducing depressive symptoms.

## Safety and Tolerability Profile

Across multiple clinical trials, a consistent safety profile for AZD2066 has emerged. The most frequently reported adverse events are related to the central nervous system, which is expected given the target and its CNS penetration. These include:

- Dizziness
- Disturbance in attention
- Headache
- Somnolence

These adverse events appear to be dose-dependent and are generally considered mild to moderate in severity.

### Conclusion

AZD2066 hydrate is a potent and selective mGluR5 negative allosteric modulator that has been investigated in both preclinical and clinical settings. Its mechanism of action, involving the modulation of glutamatergic signaling, holds therapeutic promise for a range of disorders. While a Phase I study in healthy volunteers demonstrated a significant reduction in GERD-related endpoints, a Phase IIa study in patients with MDD did not show efficacy. The safety profile is characterized by generally manageable CNS-related adverse events. Further



research would be necessary to fully elucidate the therapeutic potential and optimal indications for AZD2066. The specific properties and role of the hydrate form in the compound's characteristics warrant more detailed investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD2066 Hydrate: A Technical Literature Review].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933005#azd-2066-hydrate-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com